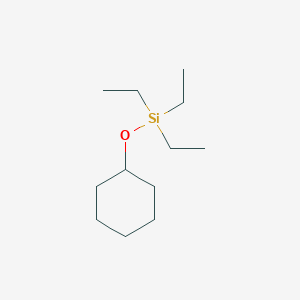
Silane, (cyclohexyloxy)triethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (cyclohexyloxy)triethyl- is an organosilicon compound with the molecular formula C12H26OSi. This compound is characterized by the presence of a silicon atom bonded to three ethyl groups and one cyclohexyloxy group. It is a colorless liquid that is used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (cyclohexyloxy)triethyl- typically involves the reaction of triethylsilane with cyclohexanol in the presence of a catalyst. One common method employs a hydrosilylation reaction, where the silicon-hydrogen bond in triethylsilane reacts with the hydroxyl group in cyclohexanol to form the desired product. This reaction is often catalyzed by transition metals such as platinum or rhodium under mild conditions .
Industrial Production Methods
In industrial settings, the production of Silane, (cyclohexyloxy)triethyl- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to achieve high yields and purity levels. The use of efficient catalysts and optimized reaction parameters ensures the cost-effective production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Silane, (cyclohexyloxy)triethyl- undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in organic synthesis, transferring hydrogen to other molecules.
Hydrosilylation: The silicon-hydrogen bond can participate in hydrosilylation reactions with alkenes and alkynes.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include transition metal catalysts such as palladium or platinum.
Hydrosilylation: Catalysts like rhodium or platinum are used, often under mild conditions.
Substitution: Reagents such as halogens or organometallic compounds can be used to achieve substitution reactions.
Major Products Formed
Reduction: The major products are typically the reduced forms of the starting materials.
Hydrosilylation: The products are organosilicon compounds with new Si-C bonds.
Substitution: The products depend on the substituents introduced during the reaction.
Aplicaciones Científicas De Investigación
Silane, (cyclohexyloxy)triethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent and a hydride source in various organic synthesis reactions.
Biology: It is employed in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is utilized in the production of silicon-containing polymers, coatings, and advanced materials.
Mecanismo De Acción
The mechanism of action of Silane, (cyclohexyloxy)triethyl- involves the reactivity of the silicon-hydrogen bond. This bond can donate hydrogen atoms to other molecules, facilitating reduction reactions. The silicon atom can also form stable Si-C bonds, making it a versatile reagent in hydrosilylation and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the substrates used .
Comparación Con Compuestos Similares
Similar Compounds
Triethylsilane: Similar in structure but lacks the cyclohexyloxy group.
Trimethylsilane: Contains three methyl groups instead of ethyl groups.
Triphenylsilane: Contains three phenyl groups instead of ethyl groups.
Uniqueness
Silane, (cyclohexyloxy)triethyl- is unique due to the presence of the cyclohexyloxy group, which imparts different reactivity and solubility properties compared to other silanes. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Propiedades
Número CAS |
4419-18-5 |
|---|---|
Fórmula molecular |
C12H26OSi |
Peso molecular |
214.42 g/mol |
Nombre IUPAC |
cyclohexyloxy(triethyl)silane |
InChI |
InChI=1S/C12H26OSi/c1-4-14(5-2,6-3)13-12-10-8-7-9-11-12/h12H,4-11H2,1-3H3 |
Clave InChI |
CDSQKRACHNDYOX-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)OC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


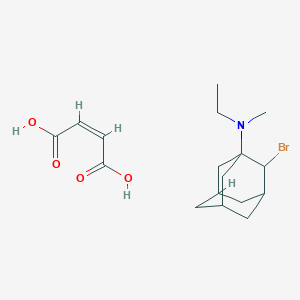
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(2Z,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide](/img/structure/B14143336.png)
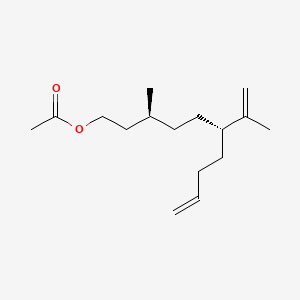
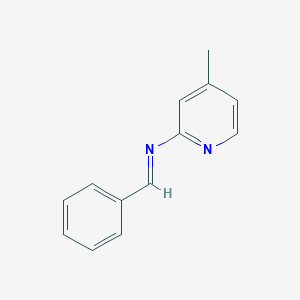
![1-[[4-Hydroxy-5-(3-methylbutoxy)pentanoyl]amino]-3-prop-2-enylthiourea](/img/structure/B14143344.png)

![(1R,3R,8R,12S,19E,25R)-5,14,26-trimethylspiro[2,10,13,17,24-pentaoxapentacyclo[23.2.1.03,8.08,26.012,14]octacosa-4,19,21-triene-27,2'-oxirane]-11,18,23-trione](/img/structure/B14143367.png)
![5'-bromospiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]](/img/structure/B14143369.png)
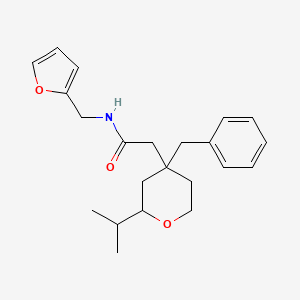
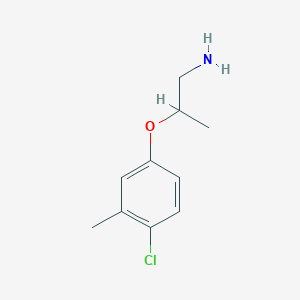
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-L-valinate](/img/structure/B14143374.png)
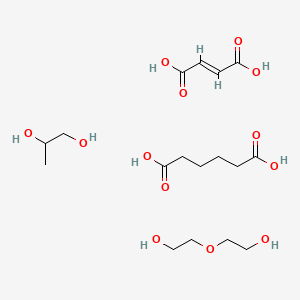

![Ethyl 2-[2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B14143403.png)
